molecular formula C6H3F3N4 B8140522 3-Azido-5-(trifluoromethyl)pyridine

3-Azido-5-(trifluoromethyl)pyridine

Cat. No.: B8140522
M. Wt: 188.11 g/mol
InChI Key: ZMCQJQQOJHWYJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azido-5-(trifluoromethyl)pyridine: is an organic compound that belongs to the class of azido pyridines It is characterized by the presence of an azido group (-N₃) and a trifluoromethyl group (-CF₃) attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Azido-5-(trifluoromethyl)pyridine typically involves the introduction of the azido group to a pre-formed trifluoromethylpyridine. One common method is the nucleophilic substitution reaction where a halogenated trifluoromethylpyridine reacts with sodium azide (NaN₃) under suitable conditions. For example:

    Starting Material: 3-Bromo-5-(trifluoromethyl)pyridine

    Reagent: Sodium azide (NaN₃)

    Solvent: Dimethylformamide (DMF)

    Reaction Conditions: The reaction mixture is heated to a temperature of around 80-100°C for several hours.

Industrial Production Methods:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and safety, given the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions:

3-Azido-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.

Common Reagents and Conditions:

    Substitution Reactions: Sodium azide (NaN₃), dimethylformamide (DMF), elevated temperatures.

    Cycloaddition Reactions: Alkynes, copper(I) catalysts, room temperature to mild heating.

    Reduction Reactions: Hydrogen gas (H₂), palladium on carbon (Pd/C) catalyst, room temperature to mild heating.

Major Products:

    Substitution Reactions: Various substituted pyridines depending on the nucleophile used.

    Cycloaddition Reactions: Triazole derivatives.

    Reduction Reactions: 3-Amino-5-(trifluoromethyl)pyridine.

Scientific Research Applications

Chemistry:

3-Azido-5-(trifluoromethyl)pyridine is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and triazole derivatives. Its unique reactivity makes it valuable for developing new synthetic methodologies.

Biology and Medicine:

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates, while the azido group allows for further functionalization.

Industry:

In the agrochemical industry, this compound is investigated for its potential use in the development of new pesticides and herbicides. Its unique chemical properties may contribute to the efficacy and selectivity of agrochemical products.

Mechanism of Action

The mechanism of action of 3-Azido-5-(trifluoromethyl)pyridine depends on its specific application. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles such as alkynes to form triazoles. In biological systems, the trifluoromethyl group can enhance the interaction of the compound with biological targets, improving its binding affinity and selectivity.

Comparison with Similar Compounds

  • 3-Azido-2-(trifluoromethyl)pyridine
  • 3-Azido-4-(trifluoromethyl)pyridine
  • 3-Azido-6-(trifluoromethyl)pyridine

Uniqueness:

3-Azido-5-(trifluoromethyl)pyridine is unique due to the specific positioning of the azido and trifluoromethyl groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it may offer distinct advantages in terms of reactivity and application potential in various fields.

Properties

IUPAC Name

3-azido-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N4/c7-6(8,9)4-1-5(12-13-10)3-11-2-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCQJQQOJHWYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1N=[N+]=[N-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.